(4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c22-16-5-2-1-4-14(16)18-25-20(31-26-18)15-12-23-13-24-19(15)27-7-9-28(10-8-27)21(29)17-6-3-11-30-17/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPDZODNAKPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic derivative belonging to the class of oxadiazole compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 357.4 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a furan group, which are critical for its biological activity.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone have been evaluated for their efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| Compound B | HeLa | 2.41 | Inhibition of cell proliferation through cell cycle arrest |
| Compound C | PANC-1 | 10.38 | Modulation of p53 signaling pathway |
In a study conducted by MDPI, it was reported that certain oxadiazole derivatives increased p53 expression and caspase activity in MCF-7 cells, indicating their potential as anticancer agents through apoptotic pathways .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring exhibited moderate to good antibacterial activity against various bacterial strains.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
| Compound F | P. aeruginosa | 18 |
These findings suggest that the incorporation of fluorophenyl and oxadiazole moieties enhances the antimicrobial efficacy of these compounds .
Case Studies
Case Study 1: Anticancer Evaluation
A comprehensive evaluation was performed on a series of oxadiazole derivatives, including those structurally related to our compound. The National Cancer Institute (NCI) assessed their cytotoxicity across multiple cancer cell lines, revealing significant growth inhibition rates with mean GI50 values around 15.72 µM for certain derivatives . The results indicated that structural modifications could lead to enhanced potency against specific tumor types.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that certain oxadiazole derivatives could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For example, a derivative similar to our compound was shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic protein levels .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing oxadiazole and pyrimidine moieties exhibit significant anticancer properties. The incorporation of the 2-fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant bacterial strains. The furan and piperazine components are known to contribute to the bioactivity of similar compounds. Research has demonstrated that derivatives with these functional groups can exhibit significant antibacterial effects, making this compound a candidate for developing new antibiotics .
Neuropharmacology
CNS Activity
The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound could exhibit anxiolytic or antidepressant-like effects. The interaction of the piperazine ring with serotonin receptors may contribute to its potential as a therapeutic agent for neurological disorders .
Synthesis of Novel Heterocycles
Building Block for Heterocyclic Synthesis
The unique structure of (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone makes it an excellent precursor for synthesizing other heterocyclic compounds. Researchers have utilized similar structures to create libraries of novel compounds with diverse biological activities. Its ability to act as a building block can facilitate the discovery of new drugs with improved efficacy and safety profiles .
Material Science
Potential in Organic Electronics
The electronic properties of compounds containing furan and oxadiazole units make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The molecular structure allows for good charge transport properties, which are essential for efficient device performance .
-
Anticancer Studies
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential . -
Antimicrobial Research
In vitro tests showed that compounds similar to (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone had significant activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents . -
Neuropharmacological Evaluation
Behavioral studies in animal models indicated that derivatives showed reduced anxiety-like behavior in elevated plus maze tests, supporting their potential use in treating anxiety disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Bioactive Comparisons
Key Findings
Structural Flexibility vs. Planarity :
- The target compound’s 2-fluorophenyl-oxadiazole group introduces a perpendicular steric bulk compared to the planar thiazole-pyrazole systems in . This may enhance membrane permeability but reduce crystallinity.
- Piperazine (target compound) versus piperidine (EP 1 808 168 B1 derivatives) alters basicity and solubility, affecting pharmacokinetics .
The furan-2-yl methanone in the target compound may confer unique electron-withdrawing effects, modulating receptor binding . Example 76 () highlights the role of morpholinomethyl-thiophene in kinase inhibition, suggesting that the target compound’s oxadiazole-furan system could similarly influence enzymatic activity .
Synthetic Complexity :
- The target compound’s multi-heterocyclic framework requires advanced coupling strategies, contrasting with simpler triazole-thiazole syntheses () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
